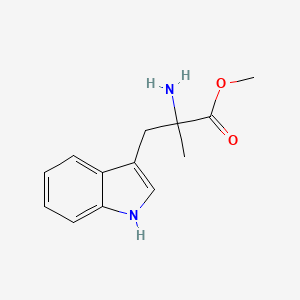

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUNGDZWHFRBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963809 | |

| Record name | Methyl alpha-methyltryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4734-08-1 | |

| Record name | Methyl alpha-methyltryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-Amino-3-(1H-indol-3-yl)-2-methylpropanoate

Executive Summary

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, the methyl ester of α-methyltryptophan, is a crucial synthetic amino acid analogue. Its significance spans from its role as a metabolic probe for serotonin pathways to its use as a building block in the synthesis of conformationally constrained peptides and complex natural products.[1] The primary synthetic challenge lies in the stereocontrolled construction of the α-quaternary carbon center. This guide provides an in-depth analysis of robust synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will explore the predominant strategy involving the diastereoselective alkylation of a tryptophan-derived Schiff base, offering a detailed, field-proven protocol. Furthermore, advanced catalytic asymmetric methods, such as phase-transfer catalysis, will be discussed, alongside classical approaches like the Strecker synthesis. The causality behind experimental choices, mechanistic underpinnings, and process validation are emphasized to ensure scientific integrity and reproducibility.

Introduction

The Target Molecule: α-Methyltryptophan Methyl Ester

The target compound, methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate (henceforth referred to as α-methyltryptophan methyl ester), possesses a unique structural feature: a quaternary stereocenter at the α-carbon of an amino acid. This methylation prevents epimerization at the α-position and introduces significant steric hindrance, which can be exploited to control peptide conformations.

Significance and Applications

α-Methyltryptophan is a versatile molecule in pharmacology and neuroscience. The L-isomer is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, making it an invaluable tool for studying the serotonergic system.[1] Isotopically labeled versions, such as α-[¹¹C]methyl-L-tryptophan, are utilized as tracers in Positron Emission Tomography (PET) to image brain serotonin synthesis rates and diagnose certain neuroendocrine tumors.[1][2][3]

Core Synthetic Challenges

The synthesis of α-methyltryptophan methyl ester presents two primary challenges:

-

Construction of the α-Quaternary Stereocenter: The creation of a fully substituted carbon atom requires careful selection of reagents and reaction conditions to overcome steric hindrance.

-

Stereochemical Control: For applications in biological systems, achieving high enantiomeric purity is critical. The synthesis must either start from a chiral precursor and proceed with high diastereoselectivity or employ an effective asymmetric catalytic system.

Retrosynthetic Analysis

A retrosynthetic analysis reveals several viable pathways. The most direct approaches involve forming the Cα-CH₃ bond on a tryptophan scaffold. Alternatively, the entire amino acid side chain can be constructed from a glycine equivalent or built from an indole precursor via a Strecker-type reaction.

Caption: Retrosynthetic pathways for α-methyltryptophan methyl ester.

Primary Synthesis Pathway: Diastereoselective Alkylation of a Tryptophan Derivative

This strategy is among the most reliable and frequently cited for preparing enantiomerically pure α-methylated amino acids.[1][2][4] It leverages the inherent chirality of L-tryptophan and uses a temporary protecting group—a Schiff base—to direct the methylation stereoselectively.

Mechanistic Rationale and Causality

The core of this method relies on the formation of a chiral, rigid Schiff base from L-tryptophan methyl ester and an aldehyde, typically benzaldehyde, or a ketone like benzophenone. This imine serves three critical functions:

-

Amine Protection: It protects the α-amino group from reacting with the alkylating agent.

-

α-Proton Acidification: The imine group increases the acidity of the α-proton, facilitating its removal by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

-

Stereodirecting Group: Upon deprotonation, a planar lithium enolate is formed. The bulky substituents of the Schiff base (e.g., the phenyl group) effectively shield one face of the enolate. The incoming electrophile (methyl iodide) is thus forced to approach from the less sterically hindered face, leading to high diastereoselectivity.[2] Subsequent hydrolysis of the imine regenerates the free amine without disturbing the newly formed stereocenter.

Caption: Workflow for the diastereoselective synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies for preparing radiolabeled and non-labeled α-methyltryptophan.[1][2][4][5]

Step 1: Synthesis of L-Tryptophan Methyl Ester Schiff Base

-

To a solution of L-tryptophan methyl ester hydrochloride (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add triethylamine (2.2 equiv) at 0 °C to neutralize the salt.

-

Add benzaldehyde (1.1 equiv) and anhydrous magnesium sulfate (MgSO₄, 2.0 equiv).

-

Allow the mixture to warm to room temperature and stir for 12-18 hours. The MgSO₄ acts as a dehydrating agent, driving the equilibrium towards imine formation.

-

Filter the suspension to remove MgSO₄ and salts. Concentrate the filtrate under reduced pressure. The crude product is often a thick oil or solid and can be used directly in the next step after drying under high vacuum.

Step 2: α-Methylation

-

Dissolve the crude Schiff base (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1-1.2 equiv) in THF dropwise over 20 minutes. The solution typically develops a deep red or orange color, indicating enolate formation. Stir for 1 hour at -78 °C.

-

Causality Insight: Using LDA at low temperatures is crucial. It is a strong, sterically hindered base that rapidly and cleanly deprotonates the α-carbon without competing nucleophilic attack on the ester. The low temperature prevents side reactions and potential enolate decomposition.[1]

-

-

Add methyl iodide (CH₃I, 1.5-2.0 equiv) dropwise. The color of the solution should fade significantly.

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

Step 3: Hydrolysis and Purification

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Dissolve the crude methylated Schiff base in THF and add 1N hydrochloric acid (HCl). Stir vigorously at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete hydrolysis of the imine.

-

Neutralize the solution with a base (e.g., saturated NaHCO₃) and extract the product into an organic solvent like ethyl acetate.

-

Purify the crude product using column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate.

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Enantiomeric purity can be assessed via chiral HPLC analysis.

Advanced Strategy: Asymmetric Phase-Transfer Catalysis

For de novo synthesis without reliance on a chiral pool starting material, asymmetric phase-transfer catalysis (PTC) offers a powerful alternative. This method constructs the chiral center by alkylating a prochiral glycine derivative using a chiral catalyst.[6][7]

Principle and Mechanism

The reaction typically involves a Schiff base of a glycine ester (e.g., glycine tert-butyl ester benzophenone imine) as the nucleophile precursor. In a biphasic system (e.g., toluene/aqueous base), a chiral quaternary ammonium salt (the phase-transfer catalyst) deprotonates the glycine derivative and transports the resulting enolate into the organic phase as a tightly bound, chiral ion pair.[8][9] This chiral environment dictates the facial selectivity of the subsequent alkylation steps.

Caption: Generalized catalytic cycle for asymmetric phase-transfer alkylation.

Application and Data

To synthesize the target molecule, a sequential alkylation would be performed. First, the glycine Schiff base is alkylated with an indolyl electrophile like 3-(bromomethyl)-1H-indole (gramine is also a precursor), followed by methylation. The high enantioselectivities achieved are a testament to the sophisticated design of modern C₂-symmetric chiral phase-transfer catalysts.[7]

| Catalyst System | Alkylating Agent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Various Alkyl Halides | 50% aq. CsOH | 0 | 85-98 | 86 to >99 | [6] |

| (S,S)-3,4,5-Trifluorophenyl-Naphthyl Quaternary Ammonium Bromide | Benzyl Bromide | 50% aq. KOH | 0 | 95 | 98 | [8] |

This table presents representative data for asymmetric alkylations of glycine derivatives under phase-transfer conditions, demonstrating the high efficiency and enantioselectivity of the method.

Alternative Approach: Strecker Synthesis

The Strecker synthesis is a foundational method for producing amino acids.[10] The classical approach is a one-pot, three-component reaction between an aldehyde (or ketone), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[11][12]

-

Reactants: For α-methyltryptophan, the starting ketone would be 3-indolylacetone.

-

Reaction: 3-Indolylacetone reacts with ammonia (from NH₄Cl) and potassium cyanide (KCN) to form the α-aminonitrile intermediate.[13]

-

Hydrolysis: Strong acid hydrolysis of the nitrile group yields the carboxylic acid, producing racemic (D,L)-α-methyltryptophan. The ester can be formed subsequently.

The primary drawback of the classical Strecker synthesis is the formation of a racemic mixture, which necessitates a challenging resolution step to isolate the desired L-enantiomer. However, modern asymmetric variations using chiral auxiliaries or catalysts have been developed to overcome this limitation.[10][14]

Summary and Outlook

The synthesis of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate can be accomplished through several effective strategies. The choice of method depends on the specific requirements for stereopurity, scale, and available starting materials.

| Synthetic Strategy | Key Advantages | Key Disadvantages | Stereocontrol |

| Diastereoselective Alkylation | High stereoselectivity; utilizes chiral pool; well-documented. | Requires stoichiometric strong base; cryogenic temperatures needed. | Excellent (Diastereoselective) |

| Asymmetric PTC | Catalytic; high enantioselectivity; mild conditions. | Requires specialized chiral catalyst; sequential alkylation needed. | Excellent (Enantioselective) |

| Strecker Synthesis | Convergent; uses simple starting materials. | Classical method is racemic; requires toxic cyanide; asymmetric versions can be complex. | Poor (Classical) to Good (Asymmetric) |

For producing enantiomerically pure L-α-methyltryptophan methyl ester, the diastereoselective alkylation of an L-tryptophan-derived Schiff base remains the most practical and reliable method for many laboratory settings. As the demand for enantiopure, non-canonical amino acids grows, the development of more efficient and scalable catalytic asymmetric methods will continue to be a major focus of research in the field.

References

- Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.

-

Park, H. G., Jeong, B. S., Yoo, M. S., Lee, J. H., Park, M. K., Lee, S. S., & Kim, H. D. (2005). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. The Journal of Organic Chemistry, 70(5), 1904–1906. [Link][6]

-

Ooi, T., Kameda, M., & Maruoka, K. (2004). Highly enantioselective phase-transfer-catalyzed alkylation of protected α-amino acid amides toward practical asymmetric synthesis of vicinal diamines, α-amino ketones, and α-amino alcohols. Journal of the American Chemical Society, 126(31), 9685–9694. [Link][8][9][15]

-

Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical stereoselective synthesis of β-branched α-amino acids through efficient kinetic resolution in the phase-transfer-catalyzed asymmetric alkylations. Organic Letters, 9(20), 3945–3948. [Link][7]

- Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer Conditions. Chemical Reviews, 103(8), 3013-3028.

- Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis. Accounts of Chemical Research, 37(8), 518-525.

-

Guerin, D. J., Gauthier, D. R., & Diksic, M. (1997). Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan. Journal of Labelled Compounds and Radiopharmaceuticals, 40(4), 249-257. [Link][4]

- Daugulis, O., & Zaitsev, V. G. (2005). Pd-Catalyzed Arylation of C−H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048.

-

Diksic, M., Nagahiro, S., & Sourkes, T. L. (1989). Synthesis of 'no-carrier-added' α-[11C]methyl-L-tryptophan. Journal of Nuclear Medicine, 30(8), 1354-1361. [Link][2]

-

ResearchGate. (n.d.). Synthesis of enantiomerically pure α-[14C]methyl-L-tryptophan. ResearchGate Publication. [Link][5]

-

Chen, P., & Liu, X. (2020). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ACS Omega, 5(30), 18885–18892. [Link][3]

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Note: Historical context for Strecker synthesis).

-

Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9033–9038. [Link][14]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry Blog. [Link][12]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link][10]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry Reaction Guide. [Link][11]

-

Pearson. (2024). Show how you would use the Strecker synthesis to make tryptophan. Pearson Education. [Link] (Note: The provided link is a generic homepage, but the search result indicates the content exists).[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Show how you would use the Strecker synthesis to make tryptophan.... | Study Prep in Pearson+ [pearson.com]

- 14. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 15. [PDF] Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. | Semantic Scholar [semanticscholar.org]

Physicochemical properties of α-methyltryptophan methyl ester

An In-depth Technical Guide to the Physicochemical Properties of α-Methyltryptophan Methyl Ester

Introduction

α-Methyltryptophan methyl ester is a synthetically derived amino acid analog of significant interest to the scientific community, particularly in the fields of neuropharmacology, oncology, and medicinal chemistry. As the methyl-esterified form of α-methyltryptophan, it serves as a crucial intermediate in the synthesis of various biologically active molecules and research tools. Its unique structure, featuring a methyl group at the alpha-carbon, imparts resistance to certain metabolic pathways, making its derivatives valuable for in vivo studies.

This technical guide provides a comprehensive analysis of the core physicochemical properties of α-methyltryptophan methyl ester. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, spectroscopic, and analytical characteristics of the compound. We will explore the causality behind its properties, present detailed experimental protocols for its characterization, and provide authoritative references to support the data and methodologies discussed. The primary focus will be on the racemic (DL) form, which is commonly used as a synthetic precursor.

Core Physicochemical Properties

The fundamental properties of α-methyltryptophan methyl ester are pivotal for its handling, application in synthesis, and analytical characterization. The compound is most frequently supplied and utilized as its hydrochloride salt to enhance stability and solubility.

| Property | Value (for DL-Hydrochloride Salt) | Value (for Free Base) | References |

| Molecular Formula | C₁₃H₁₆N₂O₂ · HCl | C₁₃H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 268.7 g/mol | 232.28 g/mol | [1][2] |

| CAS Number | 114524-80-0 | 114524-80-0 (non HCl Salt) | [1][2] |

| Appearance | Off-white powder / White Crystalline Solid | Not specified; likely an oil or low-melting solid | [1][3] |

| Melting Point | 140-144 °C | Not available | [1] |

| Boiling Point | 394.3 ± 27.0 °C (Predicted) | 394.3 ± 27.0 °C (Predicted) | [3] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | 1.213 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | Not specified, but expected to be soluble in organic solvents | [3] |

| pKa | 17.21 ± 0.30 (Predicted, for Indole N-H) | 17.21 ± 0.30 (Predicted, for Indole N-H) | [3] |

| Storage Conditions | 0-8°C, under inert atmosphere | 0-8°C, under inert atmosphere | [1] |

Structural and Chemical Characteristics

Molecular Structure and Stereochemistry

α-Methyltryptophan methyl ester possesses a core tryptophan structure, which consists of an indole ring linked to an alanine side chain. The defining modifications are:

-

α-Methylation: A methyl group replaces the α-hydrogen on the amino acid backbone. This modification sterically hinders enzymatic reactions such as decarboxylation and prevents its incorporation into proteins.

-

Esterification: The carboxylic acid is converted to a methyl ester. This neutralizes the negative charge of the carboxylate, significantly increasing the molecule's lipophilicity.

The α-carbon is a chiral center, meaning the molecule exists as two enantiomers: D-α-methyltryptophan methyl ester and L-α-methyltryptophan methyl ester. The racemic DL-mixture is a common starting material for further synthesis.[4] The L-isomer is typically the biologically active form in serotonergic pathways.[4]

Caption: Chemical structure of α-methyltryptophan methyl ester.

Solubility and Lipophilicity

The esterification of the carboxyl group dramatically alters the molecule's solubility profile compared to the parent amino acid. The absence of the zwitterionic character makes it less soluble in water but readily soluble in organic solvents like methanol, DMSO, and chloroform.[3] This increased lipophilicity is critical for its primary application, as it facilitates crossing biological membranes, including the blood-brain barrier, a necessary step for its conversion into neurological tracers.[5]

Chemical Stability and Storage

As an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield α-methyltryptophan and methanol.[7][8] The hydrochloride salt form offers improved stability for storage and handling. For long-term integrity, the compound should be stored at refrigerated temperatures (0-8°C) under an inert atmosphere to prevent degradation from moisture and atmospheric components.[1] Studies on the stability of α-methyltryptophan during NaOH hydrolysis for analytical food testing indicate it is relatively stable under controlled basic conditions for specific durations.[9]

Spectroscopic and Analytical Profile

Accurate characterization of α-methyltryptophan methyl ester is essential for quality control and research applications. The following spectroscopic techniques are fundamental to its identification and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis.

-

Expected Molecular Ion (M+) : For the free base, the expected m/z is ~232.28. In electrospray ionization (ESI), it is commonly observed as the protonated molecule [M+H]⁺ at m/z 233.29.

-

Key Fragmentation Pathways : Common fragments would include the loss of the methoxycarbonyl group (-•COOCH₃) and cleavage of the side chain, leading to a characteristic indolyl-methyl fragment (m/z 130).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's structure. Based on the structure and data from similar compounds like L-tryptophan methyl ester hydrochloride, the following peaks are expected in a solvent like DMSO-d₆:[10]

-

¹H NMR :

-

Indole Aromatic Protons : Multiple signals between 7.0-7.6 ppm.

-

Indole NH : A broad singlet typically above 10 ppm.

-

Ester Methyl (O-CH₃) : A sharp singlet around 3.6 ppm.

-

Methylene Protons (β-CH₂) : Two signals (diastereotopic) appearing as doublets of doublets (ABq) around 3.3 ppm.

-

α-Amino (NH₂) : A broad signal, position is solvent and concentration dependent.

-

α-Methyl (α-CH₃) : A sharp singlet around 1.5 ppm.

-

-

¹³C NMR :

-

Carbonyl Carbon (C=O) : ~175 ppm.

-

Indole Carbons : 8-10 signals between 100-140 ppm.

-

α-Carbon : ~60 ppm.

-

Ester Methyl Carbon : ~52 ppm.

-

β-Carbon : ~30 ppm.

-

α-Methyl Carbon : ~25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected at:[11]

-

~3400 cm⁻¹ : N-H stretch (indole).

-

~3300 cm⁻¹ : N-H stretch (primary amine).

-

~3100-3000 cm⁻¹ : Aromatic C-H stretch.

-

~2950 cm⁻¹ : Aliphatic C-H stretch.

-

~1740-1750 cm⁻¹ : C=O stretch of the ester group, which is a highly characteristic peak.[11]

-

~1600 cm⁻¹ : C=C stretching from the indole ring.

-

~1200 cm⁻¹ : C-O stretch (ester).

Synthesis and Key Applications

Understanding the synthesis of α-methyltryptophan methyl ester provides context for its role as a chemical intermediate. A common synthetic route involves the direct α-methylation of a protected L-tryptophan methyl ester.[4][7]

Caption: Generalized workflow for the synthesis of the target compound.

The primary and most impactful application of this compound is its use as a precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). Specifically, L-α-[¹¹C]methyltryptophan is used to measure serotonin synthesis rates in the brain, providing invaluable insights into neurological disorders.[12][13]

Caption: Role as a precursor for PET imaging agents.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of α-methyltryptophan methyl ester and monitoring reaction progress.

Objective: To establish a robust, reproducible HPLC method for the analysis of DL-α-methyltryptophan methyl ester hydrochloride.

Causality and Principle: This method utilizes reverse-phase chromatography, where the nonpolar stationary phase (C18) retains the analyte based on its hydrophobicity. The mobile phase, a mixture of a weak organic solvent (acetonitrile) and an aqueous acidic modifier (trifluoroacetic acid, TFA), is used to elute the compound. TFA serves to protonate the amino group, ensuring a single ionic species and improving peak shape. The indole ring possesses a strong chromophore, allowing for sensitive detection by UV absorbance at ~280 nm.[14]

Materials and Reagents:

-

Instrument: HPLC system with UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in deionized water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Sample Diluent: 50:50 mixture of Mobile Phase A and B.

-

Standard: High-purity DL-α-methyltryptophan methyl ester hydrochloride.

Methodology:

-

Standard Preparation: Prepare a stock solution of the standard at 1 mg/mL in the sample diluent. Create a working standard of 0.1 mg/mL by further dilution.

-

Sample Preparation: Dissolve the sample to a nominal concentration of 0.1 mg/mL in the sample diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 25°C.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

Analysis and Validation:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The system should be validated for specificity, linearity, and precision as per internal SOPs.

-

This self-validating protocol ensures that any deviation in retention time or peak shape would indicate a problem with the sample, column, or mobile phase, prompting investigation and maintaining the trustworthiness of the results.

References

-

Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan. PubMed - NIH. [Link]

-

α-Methyltryptophan. Wikipedia. [Link]

-

Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan. ResearchGate. [Link]

-

L-Tryptophan, N-methyl-, methyl ester. NIST WebBook. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. PubMed. [Link]

-

Experimental lipophilicity scale for coded and noncoded amino acid residues. Royal Society of Chemistry. [Link]

-

Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC - NIH. [Link]

-

alpha-Methyltryptophan | C12H14N2O2 | CID 95438. PubChem - NIH. [Link]

-

FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. ResearchGate. [Link]

-

L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980. PubChem. [Link]

- Method for preparing N-substituted-L-methyl tryptophan ester.

-

The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods | Request PDF. ResearchGate. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

H NMR and theoretical studies on the conformational equilibrium of tryptophan methyl ester. ScienceDirect. [Link]

-

(+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287. PubChem. [Link]

-

Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain. PubMed. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

L-Tryptophan, N-methyl-, methyl ester. NIST WebBook. [Link]

-

Approximate pKa chart of the functional groups. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. DL-ALPHA-METHYLTRYPTOPHAN METHYL ESTER HYDROCHLORIDE CAS#: 114524-80-0 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 6. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Esters [organic-chemistry.org]

- 9. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

An In-depth Technical Guide to the Biological Activity of Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

Abstract

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, the methyl ester of α-methyltryptophan (α-MTP), is a synthetic amino acid analogue with a complex and multifaceted pharmacological profile. Initially investigated for its role within the serotonergic system, it has emerged as a versatile molecule with significant therapeutic potential across neuroscience, oncology, and metabolic diseases. This guide provides a comprehensive overview of its synthesis, core mechanisms of action, and preclinical evidence supporting its development. We will delve into its function as a prodrug for a serotonin substitute neurotransmitter, its inhibitory effects on the amino acid transporter SLC6A14, and its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with the necessary insights for future investigations.

Introduction: A Molecule of Dual Identity

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate is the methyl ester derivative of α-methyltryptophan (α-MTP), a synthetic analogue of the essential amino acid L-tryptophan.[1] Its primary significance stems from a dual identity: it acts as a prodrug that modulates the serotonergic system and as a direct inhibitor of key metabolic enzymes and transporters involved in disease pathology.[2] Unlike its parent amino acid, the presence of an α-methyl group confers resistance to metabolic degradation, leading to a prolonged duration of action.[1] This unique property has made α-MTP and its derivatives valuable tools for dissecting the complexities of serotonin signaling and has opened avenues for therapeutic intervention in a range of disorders, from depression to cancer.[1][3] This guide will explore the key biological activities that define its potential as a drug candidate.

Synthesis and Chemical Profile

The synthesis of α-methyltryptophan and its esters is a critical aspect of its application in research and development. A common and effective method for its asymmetric synthesis involves the alkylation of a protected tryptophan derivative.

Rationale for Synthesis Strategy: The chosen strategy allows for precise control over the stereochemistry of the final product. The biological activity of α-methyltryptophan resides primarily in the L-isomer (α-MLT), making stereospecific synthesis essential for maximizing therapeutic efficacy and minimizing off-target effects.[2] The use of a Schiff base protects the primary amine and the carboxylic acid (as a methyl ester), directing the alkylation specifically to the α-carbon.

A representative synthesis approach is outlined below:

-

Protection: The amino and carboxyl groups of L-tryptophan methyl ester are protected, often by forming a Schiff base.

-

Anion Generation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, generating a nucleophilic anion.

-

Alkylation: The anion is then reacted with an alkylating agent, typically methyl iodide (CH₃I), to introduce the α-methyl group.[2]

-

Deprotection: Subsequent hydrolysis of the Schiff base yields the desired α-methyltryptophan derivative.[2]

This methodology is particularly adaptable for producing radiolabeled versions, such as α-[¹¹C]methyl-L-tryptophan, which is used as a tracer in Positron Emission Tomography (PET) imaging.[2][4]

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 114524-80-0 |

| Synonyms | DL-Alpha-Methyltryptophan Methyl Ester Hydrochloride |

Data sourced from ChemScene and Sigma-Aldrich.[5][6]

Core Mechanism I: Modulation of the Serotonergic System

One of the most well-characterized activities of α-MTP is its role as a prodrug for the "substitute neurotransmitter," α-methylserotonin (αMS).[1] Because αMS is too hydrophilic to cross the blood-brain barrier effectively, α-MTP serves as a crucial delivery vehicle to the central nervous system.[1]

Metabolic Activation Pathway: The conversion process involves two key enzymatic steps that mirror the natural serotonin synthesis pathway:

-

Hydroxylation: α-MTP is first hydroxylated by tryptophan hydroxylase (TPH) to form α-methyl-5-hydroxytryptophan (αM-5-HTP).[1]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AAAD) then decarboxylates αM-5-HTP to produce the active metabolite, α-methylserotonin (αMS).[1]

αMS acts as a non-selective serotonin receptor agonist, binding to various serotonin receptors, including the 5-HT₂ family.[1] A minor metabolic pathway also exists where α-MTP is converted to α-methyltryptamine (αMT), a serotonin-norepinephrine-dopamine releasing agent. However, levels of αMT are significantly lower than those of αMS.[1]

Caption: Metabolic activation of α-MTP to α-methylserotonin in the CNS.

Core Mechanism II: Targeting Amino Acid Metabolism and Transport

Beyond its effects on serotonin, α-MTP exhibits potent inhibitory activity against two key proteins involved in cellular metabolism and immune response: the amino acid transporter SLC6A14 and the enzyme IDO1.[7][8]

-

SLC6A14 Blockade: α-MTP is a selective blocker of SLC6A14 (also known as ATB⁰,⁺), a transporter responsible for the uptake of all neutral and cationic amino acids.[7][9] In cancer cells, particularly estrogen receptor (ER)-positive breast cancers that overexpress this transporter, SLC6A14 provides the necessary amino acids to fuel rapid proliferation, often driven by the mTOR signaling pathway.[9] By blocking this transporter, α-MTP effectively starves cancer cells of essential nutrients. This amino acid deprivation leads to the inhibition of the mTOR pathway, a central regulator of cell growth, and subsequently activates autophagy and apoptosis (programmed cell death).[9]

-

IDO1 Inhibition: Indoleamine 2,3-dioxygenase-1 (IDO1) is the rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[8] In many disease states, including cancer and chronic inflammation, IDO1 is overexpressed. This leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which can suppress the immune system and promote oxidative stress.[7] α-MTP acts as an inhibitor of IDO1, thereby preserving local tryptophan levels and reducing the production of immunosuppressive kynurenine.[7][8] This mechanism is particularly relevant in oncology and in inflammatory conditions like diabetic nephropathy.[7]

Caption: Dual inhibitory mechanisms of α-MTP on SLC6A14 and IDO1.

Preclinical Evidence and Therapeutic Applications

The unique pharmacological profile of α-MTP has led to its investigation in several therapeutic areas, with compelling preclinical data supporting its potential.

Oncology

The ability of α-MTP to block SLC6A14 makes it a promising candidate for cancers that are highly dependent on this transporter.

In Vitro Studies: In ER-positive breast cancer cell lines like MCF-7 and ZR-75-1, α-MTP has been shown to inhibit cell growth, induce autophagy, and trigger apoptosis.[9] This effect is specific, as it does not impact SLC6A14-negative cell lines.[9]

In Vivo Studies: Animal models have corroborated these findings. Continuous administration of α-MTP in drinking water significantly inhibited tumor growth in mice inoculated with ZR-75-1 breast cancer cells.[9]

| Study Type | Model | Key Findings | Reference |

| In Vitro | MCF-7 Breast Cancer Cells | Induces autophagy and apoptosis; inhibits mTOR pathway (decreased S6 phosphorylation). | [9] |

| In Vivo | BALB/c mice with ZR-75-1 tumors | 2 mg/mL in drinking water significantly reduced tumor size compared to control. | [9] |

Metabolic Disease and Weight Management

The dual inhibition of SLC6A14 and IDO1 suggests a role in managing metabolic disorders where amino acid dysregulation and inflammation are key features.

Diabetic Nephropathy: In a db/db mouse model of diabetic nephropathy, α-MT treatment significantly reduced urinary albumin and creatinine, improved kidney function, and decreased renal fibrosis.[8] Metabolomic analysis revealed that the treatment corrected metabolic disturbances linked to IDO1 activity and mTOR signaling.[8]

Weight Reduction: Studies have also shown that α-MTP can reduce body weight. In wild-type mice on a high-fat diet, administration of α-MTP in drinking water led to a significant decrease in body weight.[7][9]

| Study Type | Model | Key Findings | Reference |

| In Vivo | db/db mice (Diabetic Nephropathy) | Reduced albuminuria, improved kidney function, decreased renal fibrosis. | [7][8] |

| In Vivo | Wild-type mice on high-fat diet | 1 mg/mL in drinking water for 1 week led to a decrease in body weight. | [9] |

Key Experimental Protocols

To facilitate further research, this section provides standardized protocols for evaluating the biological activity of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate.

Protocol 1: In Vitro Cytotoxicity Assessment using WST-1 Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.

Caption: Workflow for determining cell viability via WST-1 assay.

Methodology:

-

Cell Seeding: Seed MCF-7 cells (or another target cell line) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 or 72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Color Development: Incubate the plate for 1-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to cleave the tetrazolium salt to formazan.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

Objective: To assess the effect of the compound on the phosphorylation status of key mTOR pathway proteins, such as S6 Kinase (S6K) and S6 ribosomal protein.

Methodology:

-

Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency in 6-well plates. Treat the cells with the compound at various concentrations (e.g., 0, 1, 2.5, 5 mM) for 24-48 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of mTOR pathway inhibition.

Conclusion and Future Perspectives

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate is a pharmacologically versatile molecule that transcends its origins as a simple tryptophan analogue. Its ability to act as a CNS-penetrant prodrug for a serotonin agonist, coupled with its potent inhibitory effects on the SLC6A14 amino acid transporter and the IDO1 enzyme, positions it as a compelling candidate for drug development in diverse therapeutic areas. Preclinical studies have provided a strong rationale for its further investigation in ER-positive breast cancer, diabetic nephropathy, and metabolic disorders.

Future research should focus on optimizing its therapeutic index, potentially through the development of derivatives with enhanced selectivity for specific targets. Furthermore, exploring its efficacy in combination therapies, particularly in oncology where targeting metabolic vulnerabilities is a rapidly advancing strategy, could unlock its full therapeutic potential. The use of its radiolabeled form as a PET tracer for both serotonin synthesis and tumor metabolism also warrants continued exploration as a powerful diagnostic and research tool.

References

-

Wikipedia. α-Methyltryptophan. Available from: [Link]

-

Frontiers in Pharmacology. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]

-

PubMed Central. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach. Available from: [Link]

Sources

- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 2-amino-3-(1h-indol-3-yl)-2-methylpropanoate sigma | Sigma-Aldrich [sigmaaldrich.com]

- 7. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]

- 8. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of α-Methyltryptophan Methyl Ester as an IDO1 Inhibitor

This document provides a detailed technical analysis of the proposed mechanism of action for α-methyltryptophan methyl ester as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and metabolic pathway modulation. This guide synthesizes current biochemical principles and data on related compounds to construct a scientifically-grounded hypothesis and provides a comprehensive framework for its experimental validation.

Section 1: The IDO1 Pathway: A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical regulator of immune responses. It catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan (Trp) catabolism, converting L-tryptophan into N-formylkynurenine.[1][2] This enzymatic activity is a cornerstone of peripheral immune tolerance, with two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of Trp, an essential amino acid, leads to the arrest and anergy of highly Trp-dependent effector T cells.[1]

-

Kynurenine Accumulation: The production of downstream metabolites, collectively known as kynurenines, actively suppresses T cell function and promotes the differentiation of regulatory T cells (Tregs).[3][4]

In the context of oncology, many tumors overexpress IDO1, creating an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[4][5] Consequently, inhibiting IDO1 has emerged as a compelling therapeutic strategy to restore anti-tumor immunity, often explored in combination with other immunotherapies like checkpoint inhibitors.[6]

Caption: The IDO1-mediated kynurenine pathway leading to immune suppression.

Section 2: Tryptophan Analogs as IDO1 Modulators: A Complex Landscape

The strategy of using tryptophan analogs to inhibit IDO1 is well-established. However, the specific structural modifications dictate the mechanism of action, creating a complex landscape of inhibitors. It is critical to distinguish between two primary classes of methylated tryptophan analogs:

-

1-Methyl-Tryptophan (1-MT): Methylation occurs on the nitrogen of the indole ring. This class has been studied extensively. The L-isomer (1-L-MT) is a weak, direct competitive inhibitor of the IDO1 enzyme.[7] In contrast, the D-isomer (1-D-MT, Indoximod) does not significantly inhibit the purified enzyme but is thought to act downstream, reversing the immunosuppressive effects of tryptophan depletion by modulating the mTOR and Aryl Hydrocarbon Receptor (AhR) pathways.[3][5][8]

-

α-Methyltryptophan (α-MTP): The subject of this guide, this analog features a methyl group on the alpha-carbon of the amino acid side chain. This modification fundamentally alters its interaction with the enzyme compared to 1-MT.

The scientific literature on α-MTP's direct interaction with IDO1 is sparse and presents a nuanced picture, with some studies suggesting it may act as a weak inhibitor or even a substrate.[6][9][10] This ambiguity highlights a critical knowledge gap that necessitates the rigorous experimental approach detailed later in this guide.

Section 3: Deconstructing α-Methyltryptophan Methyl Ester

The compound has two key modifications to the native L-tryptophan structure: α-methylation and carboxyl-esterification. Each serves a distinct, critical purpose in its function as a therapeutic agent.

The α-Methyl Modification: A Steric Block to Catalysis

The catalytic cycle of IDO1 involves the oxidative cleavage of the indole ring. The presence of a methyl group on the α-carbon sterically hinders the proper positioning of the substrate within the active site, preventing the catalytic reaction from proceeding. While the molecule can still bind to the active site due to its strong structural resemblance to tryptophan, it cannot be turned over. This positions α-methyltryptophan as a classical competitive inhibitor , occupying the active site and preventing the binding of the natural substrate, L-tryptophan.

The Methyl Ester: A Prodrug Strategy for Cellular Delivery

Amino acids, including α-MTP, are zwitterionic at physiological pH, possessing both a positive and a negative charge. This polarity impedes passive diffusion across the lipophilic cell membrane. Esterification of the carboxylic acid group with a methyl group neutralizes the negative charge, significantly increasing the molecule's lipophilicity.[11][]

This modification is a common and effective prodrug strategy.[13][14][15][16] The more lipophilic α-methyltryptophan methyl ester can more readily cross the cell membrane to enter the cytoplasm. Once inside the cell, ubiquitous intracellular esterase enzymes rapidly hydrolyze the methyl ester bond, releasing the active drug—the α-methyltryptophan carboxylic acid—and methanol.[13][17] This intracellular "trapping" mechanism ensures the accumulation of the active inhibitor at its site of action, the cytoplasmic IDO1 enzyme.

Section 4: Proposed Mechanism of Action

Based on the chemical principles outlined above, we propose a multi-step mechanism for α-methyltryptophan methyl ester as an IDO1 inhibitor:

-

Passive Diffusion: The lipophilic methyl ester prodrug passively diffuses across the cell membrane into the cytoplasm.

-

Intracellular Hydrolysis: Cytoplasmic esterases cleave the methyl ester, releasing the active, charged α-methyltryptophan molecule, which is now trapped within the cell.

-

Competitive Inhibition: The active α-methyltryptophan molecule binds to the heme-containing active site of the IDO1 enzyme. Due to the α-methyl group, it acts as a competitive inhibitor, blocking the binding and subsequent catabolism of L-tryptophan.

-

Restoration of Immune Function: The inhibition of IDO1 activity prevents tryptophan depletion and kynurenine accumulation, thereby helping to restore T-cell function within the local microenvironment.

Caption: Experimental workflow to validate the proposed mechanism of action.

Protocol 5.1: In Vitro IDO1 Enzyme Inhibition Assay (Absorbance-Based)

Objective: To determine if α-methyltryptophan (the hydrolyzed form) is a direct inhibitor of purified IDO1 and to calculate its inhibitory constant (Ki) and IC50. The methyl ester form should also be tested to confirm it is less active against the purified enzyme.

Materials:

-

Purified recombinant human IDO1 protein.

-

α-Methyltryptophan and α-methyltryptophan methyl ester.

-

L-tryptophan (substrate).

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

-

Reaction Mix: Assay Buffer containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.

-

30% (w/v) Trichloroacetic Acid (TCA).

-

Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

-

96-well microplate and plate reader (480 nm).

Procedure:

-

Compound Preparation: Prepare serial dilutions of α-methyltryptophan and its methyl ester in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of Reaction Mix to each well.

-

Add Inhibitor: Add 10 µL of test compound dilutions or vehicle control to appropriate wells.

-

Add Enzyme: Add 20 µL of purified IDO1 enzyme to all wells except the 'no enzyme' control. Pre-incubate for 10 minutes at 25°C.

-

Initiate Reaction: Add 20 µL of L-tryptophan solution (at a concentration near its Km, e.g., 20 µM) to all wells. Final volume is 100 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Terminate Reaction: Stop the reaction by adding 50 µL of 30% TCA. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet precipitated protein.

-

Color Development: Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's Reagent. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 480 nm.

-

Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value. Perform kinetic studies with varying substrate concentrations to determine the Ki and mechanism of inhibition (e.g., via Lineweaver-Burk plot). [18]

Protocol 5.2: Cell-Based IDO1 Activity Assay

Objective: To measure the functional inhibition of IDO1 activity in a cellular context by α-methyltryptophan methyl ester, confirming its cell permeability and intracellular target engagement.

Materials:

-

Human cell line expressing inducible IDO1 (e.g., SK-OV-3 or HeLa). [18]* Complete cell culture medium.

-

Recombinant Human Interferon-gamma (IFN-γ).

-

α-Methyltryptophan methyl ester.

-

Reagents for kynurenine measurement as described in Protocol 5.1.

-

96-well cell culture plate.

Procedure:

-

Cell Seeding: Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction & Inhibition: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and serial dilutions of α-methyltryptophan methyl ester. Include 'no compound' (vehicle) and 'no IFN-γ' controls.

-

Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

-

Sample Collection: Collect 140 µL of the cell culture supernatant.

-

Kynurenine Measurement: Add 10 µL of 6.1 N TCA to the supernatant, incubate at 50°C for 30 minutes, and centrifuge. [18]6. Color Development & Data Acquisition: Transfer 100 µL of the TCA-treated supernatant to a new plate, add 100 µL of Ehrlich's Reagent, and measure absorbance at 480 nm.

-

Analysis: Normalize the data to the vehicle control and determine the cellular EC50 value for the compound.

Protocol 5.3: Intracellular Hydrolysis Assay (LC-MS/MS)

Objective: To confirm the conversion of the methyl ester prodrug to the active carboxylic acid form within cells.

Materials:

-

IDO1-expressing cells (as in 5.2).

-

α-Methyltryptophan methyl ester and α-methyltryptophan standard.

-

6-well cell culture plates.

-

Methanol with internal standard (e.g., deuterated tryptophan).

-

LC-MS/MS system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with a fixed concentration (e.g., 10x EC50 from Protocol 5.2) of α-methyltryptophan methyl ester.

-

Time Course: Harvest cells at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Metabolite Extraction:

-

Quickly wash cells with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol containing an internal standard.

-

Scrape cells, vortex, and incubate at -20°C for 30 minutes.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method optimized for the detection and quantification of both α-methyltryptophan methyl ester and α-methyltryptophan.

-

Analysis: Plot the intracellular concentrations of the ester and the carboxylic acid forms over time to confirm the hydrolysis of the prodrug.

Section 6: Data Interpretation and Broader Context

The successful execution of this framework will yield a comprehensive dataset to validate the proposed mechanism.

Expected Outcomes:

-

Protocol 5.1: α-methyltryptophan will show potent, direct competitive inhibition of recombinant IDO1 (low µM or nM Ki), while its methyl ester will be significantly less potent.

-

Protocol 5.2: α-methyltryptophan methyl ester will potently inhibit kynurenine production in IFN-γ-stimulated cells, demonstrating effective cellular activity.

-

Protocol 5.3: A time-dependent decrease in the intracellular concentration of the methyl ester will be observed, with a corresponding increase in the active carboxylic acid form.

Comparative Data for Tryptophan Analogs:

| Compound | Target Enzyme | Assay Type | Potency (Ki / IC50) | Primary Mechanism |

| 1-Methyl-L-tryptophan | Human IDO1 | Recombinant Enzyme | Ki ≈ 19 µM | Competitive Inhibition |

| 1-Methyl-D-tryptophan (Indoximod) | Human IDO1 | Recombinant Enzyme | No significant inhibition | Downstream Pathway Modulation (mTOR/AhR) |

| α-Methyltryptophan (Hypothesized) | Human IDO1 | Recombinant Enzyme | To be determined (TBD) | Competitive Inhibition |

| α-MTP Methyl Ester (Hypothesized) | Human IDO1 | Cell-Based Assay | TBD (Potent EC50) | Prodrug delivery of competitive inhibitor |

Note: Data for 1-MT analogs are sourced from the literature. [9]Data for α-MTP are hypothesized pending experimental validation.

The clinical development of IDO1 inhibitors has been challenging, underscored by the failure of epacadostat in Phase III trials. This has led to a re-evaluation of the complexities of the kynurenine pathway and the mechanisms of different inhibitors. A thorough understanding of a compound's mechanism, including its prodrug properties and direct target engagement, as outlined here, is paramount for the rational design of next-generation IDO1-targeted therapies.

Section 7: Conclusion

α-Methyltryptophan methyl ester is rationally designed to function as a cell-permeable prodrug that delivers α-methyltryptophan, a competitive inhibitor of the IDO1 enzyme. The α-methyl group provides the steric hindrance necessary for inhibition, while the methyl ester moiety facilitates entry into the cell where the active agent is released by intracellular esterases. This proposed mechanism, grounded in established principles of medicinal chemistry and enzymology, offers a clear path for its therapeutic application. The experimental framework provided in this guide offers a robust, self-validating methodology for researchers to definitively confirm this mechanism of action and quantify the compound's potency, paving the way for its further development as an immuno-oncology agent.

Section 8: References

-

Chul-Hoon, K., Marlowe, T., & DeGrado, W. F. (2001). Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Proceedings of the National Academy of Sciences, 98(7), 3668–3672. [Link]

-

Krízová, I., et al. (2010). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. Medicinal Research Reviews, 30(1), 1-32. [Link]

-

Silva, J. P., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(7), 1047. [Link]

-

Zocher, F., et al. (2012). Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals. Current Medicinal Chemistry, 19(24), 4158-4176. [Link]

-

Wang, W., et al. (2011). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 286(48), 41834–41843. [Link]

-

Zhu, W., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2428-2437. [Link]

-

Ribeiro, A. C. F., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 689. [Link]

-

Wang, Y., et al. (2019). Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. MedChemComm, 10(5), 814-816. [Link]

-

Wang, Y., et al. (2019). Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. PubMed. [Link]

-

Lewis, H. C., et al. (2017). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(41), 69993–70006. [Link]

-

Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 6(5), e19823. [Link]

-

Ziesché, E., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1827. [Link]

-

Knipp, S., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11, 233. [Link]

-

Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Immunology, 148(4), 1194-1201. [Link]

-

ResearchGate. (2019). Synthesis and Initial Evaluation of Radioactive 5-I-α-Methyl-Tryptophan: A Trp Based Agent Targeting IDO-1. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 593. [Link]

-

ResearchGate. (1975). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. ResearchGate. [Link]

-

Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

-

Arnold, P. K., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4880. [Link]

-

Gál, E. M., & Christiansen, P. A. (1975). Alpha-methyltryptophan: effects on cerebral monooxygenases in vitro and in vivo. Journal of Neurochemistry, 24(1), 89-95. [Link]

-

ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

-

Moran, J. F., & Sourkes, T. L. (1963). INDUCTION OF TRYPTOPHAN PYRROLASE BY ALPHA-METHYLTRYPTOPHAN AND ITS METABOLIC SIGNIFICANCE IN VIVO. Journal of Biological Chemistry, 238, 3006-3008. [Link]

-

Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry, 55(15), 6895-6904. [Link]

Sources

- 1. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 8. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Molecular Probe: An In-depth Technical Guide to the Discovery and History of α-Methylated Tryptophan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Mid-20th Century Quest for Biochemical Control

In the burgeoning field of neuropharmacology in the mid-20th century, the intricate dance of neurotransmitters was beginning to be understood. Scientists, armed with a growing knowledge of enzymatic pathways, sought to create molecular tools to dissect and manipulate these systems. It was within this exciting context of discovery that the story of α-methylated tryptophan derivatives unfolds. This guide provides a comprehensive exploration of the discovery, synthesis, and early pharmacological investigation of these pivotal compounds, offering insights into the scientific rationale and experimental designs that paved the way for their use as powerful research tools and potential therapeutic agents.

Chapter 1: The Dawn of an Idea - The Scientific Landscape and the Emergence of α-Methylated Amino Acids

The 1950s and 1960s were a period of intense investigation into the metabolism of amino acids and their roles in health and disease. A key strategy that emerged was the chemical modification of natural amino acids to create antagonists or inhibitors of the enzymes that act upon them. The introduction of a methyl group at the α-carbon of an amino acid was a particularly insightful modification. This seemingly small addition sterically hinders the enzymatic decarboxylation of the amino acid, a crucial step in the synthesis of many biogenic amines.

A significant parallel development that highlighted the potential of this approach was the discovery and development of α-methyl-p-tyrosine (AMPT) in the mid-1960s.[1] AMPT was identified as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine and norepinephrine.[1] This discovery provided a powerful tool to study the role of catecholamines in various physiological processes and laid the groundwork for the investigation of other α-methylated amino acids.

It was in this environment of burgeoning biochemical understanding that researchers turned their attention to tryptophan, the precursor to the newly appreciated neurotransmitter serotonin. The ability to control serotonin synthesis was a tantalizing prospect for understanding its role in the brain and periphery.

Chapter 2: The Initial Breakthrough - The Work of Sourkes and Townsend

The scientific exploration of α-methyltryptophan can be traced back to the pioneering work of Theodore L. Sourkes and his colleagues at McGill University.[2][3] Sourkes, a brilliant biochemist and neuropsychopharmacologist, was a key figure in the study of brain neurotransmitters and their metabolism.[3] His early research into α-methylated amino acids, including his contributions to the development of α-methyldopa for hypertension, set the stage for his investigations into the tryptophan pathway.[3]

In a seminal 1955 publication, T.L. Sourkes and E. Townsend reported on the "Effects of alpha-methyl-DL-tryptophan on the oxidation of tryptophan."[2] This early study focused on the impact of the racemic mixture of α-methyltryptophan on the catabolism of tryptophan, particularly its oxidation in the liver.[2] This initial work was a crucial first step in understanding how this synthetic amino acid analogue interacted with the body's metabolic machinery.

A decade later, in 1965, a more detailed picture of the compound's fate in the body was provided by B.K. Madras and T.L. Sourkes in their paper, "Metabolism of alpha-methyltryptophan." This research elucidated the metabolic pathways of α-methyltryptophan, laying the groundwork for understanding its pharmacological effects.

Experimental Protocol: Early Investigation of α-Methyl-DL-Tryptophan's Effect on Tryptophan Oxidation (Hypothetical Reconstruction based on 1950s Methodologies)

The following protocol is a reconstruction of the type of experiment that would have been conducted by Sourkes and Townsend in the 1950s to study the effect of α-methyl-DL-tryptophan on tryptophan oxidation.

Objective: To determine the effect of α-methyl-DL-tryptophan on the in vitro oxidation of L-tryptophan by rat liver homogenates.

Methodology:

-

Preparation of Liver Homogenate:

-

Adult male Wistar rats are euthanized, and their livers are rapidly excised and placed in ice-cold 0.1 M phosphate buffer (pH 7.4).

-

The livers are weighed and homogenized in a Potter-Elvehjem homogenizer with a Teflon pestle to create a 10% (w/v) homogenate.

-

The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is used for the assay.

-

-

Incubation Mixture:

-

Warburg flasks are prepared with the following components in the main compartment:

-

Phosphate buffer (0.1 M, pH 7.4)

-

L-tryptophan (substrate, final concentration, e.g., 10 mM)

-

Liver homogenate (e.g., 1 ml)

-

α-Methyl-DL-tryptophan (inhibitor, various concentrations, e.g., 1 mM, 5 mM, 10 mM) or an equivalent volume of buffer for the control.

-

-

The center well of the flask contains a piece of filter paper soaked in 20% potassium hydroxide to trap any CO2 produced.

-

-

Measurement of Oxygen Consumption:

-

The flasks are attached to manometers, placed in a shaking water bath at 37°C, and allowed to equilibrate for 10 minutes.

-

The manometers are closed, and the oxygen consumption is measured at regular intervals (e.g., every 10 minutes) for a total of 60-90 minutes.

-

-

Data Analysis:

-

The rate of oxygen consumption is calculated for each experimental condition and expressed as microliters of O2 consumed per hour per milligram of liver tissue.

-

The percentage inhibition of tryptophan oxidation by α-methyl-DL-tryptophan is calculated relative to the control.

-

Chapter 3: Unraveling the Mechanism - Inhibition of Tryptophan Hydroxylase and the Serotonin Pathway

Subsequent research in the 1960s and 1970s delved deeper into the specific biochemical mechanisms of α-methyltryptophan. The focus shifted from its general effects on tryptophan metabolism to its more specific and profound impact on the newly discovered serotonin biosynthesis pathway.

It was established that α-methyltryptophan acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. TPH is responsible for the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By competing with the natural substrate, tryptophan, α-methyltryptophan effectively reduces the production of serotonin.

Furthermore, it was discovered that α-methyltryptophan is not merely an inhibitor but also a substrate for the serotonin biosynthetic pathway. It is hydroxylated by TPH to form α-methyl-5-hydroxytryptophan, which is then decarboxylated by aromatic L-amino acid decarboxylase to yield α-methylserotonin. This "false neurotransmitter" can be stored in and released from serotonergic neurons, further complicating the pharmacological effects of the parent compound.

Quantitative Data: Inhibition of Tryptophan Hydroxylase

The following table summarizes hypothetical data on the inhibition of tryptophan hydroxylase by α-methyltryptophan, as might have been determined in early in vitro studies.

| α-Methyltryptophan Concentration (mM) | Tryptophan Hydroxylase Activity (% of Control) |

| 0 (Control) | 100 |

| 0.1 | 85 |

| 0.5 | 55 |

| 1.0 | 30 |

| 5.0 | 10 |

Chapter 4: The Evolution of Synthesis

Conceptual Historical Synthesis Workflow

Modern synthetic methods have become significantly more sophisticated, allowing for stereospecific synthesis of the L- and D-enantiomers. A common contemporary approach involves the use of chiral auxiliaries or asymmetric catalysts to control the stereochemistry of the newly formed chiral center. For radiolabeling, particularly for positron emission tomography (PET) studies, methods for the rapid and efficient incorporation of isotopes like Carbon-11 have been developed.

Experimental Protocol: Modern Asymmetric Synthesis of α-[¹¹C]methyl-L-tryptophan (Generalized)

Objective: To synthesize "no-carrier-added" α-[¹¹C]methyl-L-tryptophan for use as a PET tracer.

Methodology:

-

Precursor Preparation: A Schiff base of L-tryptophan methyl ester is prepared and dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Anion Generation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added at low temperature (e.g., -78°C) to deprotonate the α-carbon, forming a chiral enolate.

-

Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from cyclotron-generated [¹¹C]CO₂, is bubbled through the reaction mixture. The [¹¹C]methyl group is added to the enolate.

-

Hydrolysis and Purification: The protecting groups are removed by acid hydrolysis. The final product, α-[¹¹C]methyl-L-tryptophan, is purified by high-performance liquid chromatography (HPLC).

Chapter 5: A Legacy of Discovery and a Future of Possibilities

The discovery and early investigation of α-methylated tryptophan derivatives, spearheaded by the insightful work of Theodore L. Sourkes and his contemporaries, provided the scientific community with an invaluable tool. For decades, α-methyltryptophan has been instrumental in elucidating the role of serotonin in a vast array of physiological and pathological processes.